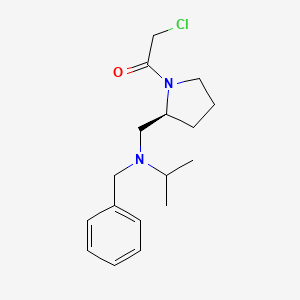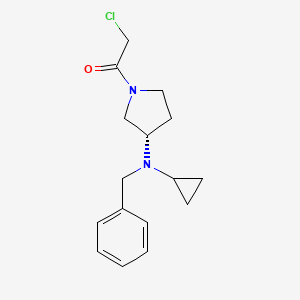![molecular formula C15H23N3O B7921224 2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921224.png)
2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This is followed by the introduction of the benzyl-ethyl-amino group and finally the amino-ethanone moiety. Common reagents used in the synthesis include benzylamine, ethyl bromide, and pyrrolidine. Reaction conditions often require precise control of temperature, pH, and solvent choice to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound scales up the synthetic route by employing automated reactors and continuous flow techniques. Advanced purification methods, such as chromatography, ensure the final product meets stringent quality standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, particularly at the amino and benzyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur, particularly at the ketone group, converting it into corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino groups.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction. Substitution reactions often utilize reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives that retain the core pyrrolidine structure while introducing new functional groups that modify the compound's properties.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and industrial applications.
Biology
In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its ability to interact with specific biological targets.
Medicine
The compound's potential therapeutic properties are being explored, particularly its interactions with neurotransmitter receptors and enzymes involved in disease pathways.
Industry
Industrial applications include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzyl-ethyl-amino group can form hydrogen bonds and hydrophobic interactions with target molecules, while the pyrrolidine ring provides structural rigidity that enhances binding affinity.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, such as pyrrolidine derivatives or benzylamine analogs, 2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone stands out due to its unique combination of functional groups that confer distinct chemical and biological properties.
List of Similar Compounds
Pyrrolidine
Benzylamine
Ethylamine
Aminoethanone derivatives
This compound is a compound that offers a wealth of research opportunities across various scientific disciplines. Its unique structure and reactivity make it a valuable asset in the development of new materials, therapeutic agents, and industrial products.
Propriétés
IUPAC Name |
2-amino-1-[3-[benzyl(ethyl)amino]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-17(11-13-6-4-3-5-7-13)14-8-9-18(12-14)15(19)10-16/h3-7,14H,2,8-12,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGJTWBDSLUSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921150.png)
![1-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone](/img/structure/B7921158.png)
![1-{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921167.png)

![1-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone](/img/structure/B7921179.png)

![1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921187.png)
![2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921197.png)
![2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921204.png)
![2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921210.png)
![2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921218.png)
![2-Amino-1-[(S)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921228.png)
![2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921230.png)
![2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921234.png)
